Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate

Description

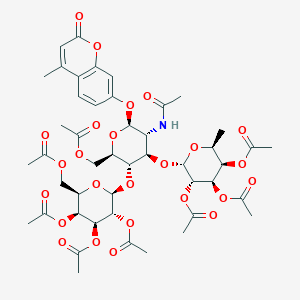

Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate (CAS: 124167-45-9; synonym: 4-Methylumbelliferyl Lewis X trisaccharide nonaacetate glycoside) is a fluorogenic substrate widely used to study glycosidase activity, particularly in lysosomal storage diseases and genetic disorders . Its molecular formula is C24H27NO11 (molecular weight: 505.47 g/mol), featuring a trisaccharide core (Galβ1-4[Fucα1-3]GlcNAc) conjugated to a 4-methylumbelliferyl (4-MU) group via a glycosidic linkage. The nonaacetate protection enhances stability during synthesis and storage . This compound’s fluorescence under enzymatic cleavage (ex/em: 365/450 nm) enables sensitive detection of enzyme kinetics and substrate specificity .

Properties

Molecular Formula |

C46H57NO25 |

|---|---|

Molecular Weight |

1023.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C46H57NO25/c1-18-14-34(57)68-31-15-29(12-13-30(18)31)67-44-35(47-20(3)48)39(72-45-42(65-27(10)55)40(63-25(8)53)36(19(2)60-45)61-23(6)51)37(32(69-44)16-58-21(4)49)71-46-43(66-28(11)56)41(64-26(9)54)38(62-24(7)52)33(70-46)17-59-22(5)50/h12-15,19,32-33,35-46H,16-17H2,1-11H3,(H,47,48)/t19-,32+,33+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-/m0/s1 |

InChI Key |

KDPLRAZOVYNOCS-HYOQJRDNSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- N-acetylglucosamine glycosyl acceptors: These are prepared or obtained with protected hydroxyl groups to direct glycosylation regioselectivity.

- Galactosyl donors: Typically prepared as trichloroacetimidate derivatives from galactose, often peracetylated to form stable intermediates.

- Fucosyl donors: Known fucosyl donors with appropriate protecting groups are used for the final fucosylation step.

Preparation of Galactosyl Donors

A representative preparation of the galactosyl donor involves:

- Peracetylation of galactose: Using acetic anhydride and pyridine to protect hydroxyl groups.

- Activation of the anomeric center: Using boron trifluoride etherate (BF3·OEt2) to promote glycosidation with trichloroethanol, forming trichloroethyl galactoside.

- Zemplén deacetylation: Mild basic conditions (methanolic sodium methoxide) to selectively remove acetyl groups, yielding the desired galactosyl donor with free hydroxyls for further modification.

This sequence yields the galactosyl donor in approximately 78% yield with a high α/β anomeric ratio (9:1), critical for stereochemical control in subsequent glycosylations.

Glycosylation Steps

- First glycosylation: The galactosyl donor is glycosylated at the 4-hydroxy position of the N-acetylglucosamine acceptor using BF3·OEt2 as the promoter. The reactivity of galactosyl donors can be influenced by substituents at the 4-position (e.g., 4-methoxy, 4-chloro, 4-fluoro), affecting the yield and stereoselectivity.

- Second glycosylation (fucosylation): The disaccharide intermediate is further glycosylated with a fucosyl donor at the 3-position of the galactose residue, completing the trisaccharide structure.

Protection and Deprotection Strategy

- Nonaacetate formation: The hydroxyl groups of the trisaccharide are protected as acetate esters to stabilize the molecule and facilitate purification.

- Global deprotection: For analogues with sensitive substituents, global deprotection is achieved by sodium in liquid ammonia at low temperature (-78 °C), followed by neutralization and purification.

- Selective deprotection: For certain analogues, a two-step deprotection involving removal of p-methoxybenzyl groups using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water, followed by Zemplén deacylation, is applied to yield the final trisaccharide.

Attachment of 4-Methylumbelliferyl Glycoside

The 4-methylumbelliferyl glycoside moiety is typically introduced at the reducing end of the trisaccharide via glycosidic bond formation. This step often involves:

- Activation of the anomeric center of the trisaccharide intermediate.

- Coupling with 4-methylumbelliferone under acidic or Lewis acid catalysis.

- Subsequent acetylation to achieve the nonaacetate protected form.

While specific detailed protocols for this step are less frequently published, it follows standard glycosylation chemistry adapted for fluorescent glycoside conjugates.

Summary Table of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Peracetylation of galactose | Acetic anhydride, pyridine | Peracetylated galactose | Protects hydroxyl groups |

| Formation of trichloroethyl galactoside | BF3·OEt2, trichloroethanol | 78% yield, α/β = 9:1 | Key galactosyl donor intermediate |

| Glycosylation (galactosylation) | BF3·OEt2, N-acetylglucosamine acceptor | 70-80% yield | Regioselective at O-4 of GlcNAc |

| Fucosylation | Known fucosyl donor, suitable promoter | 75-85% yield | Completes trisaccharide structure |

| Global deprotection | Na/NH3 at -78 °C, neutralization with AcOH | 80-85% yield | For 4-methoxy analogues |

| Selective deprotection | DDQ in CH2Cl2/H2O, then Zemplén deacylation | 75-80% yield | For 4-chloro and 4-fluoro analogues |

| Attachment of 4-methylumbelliferyl | Activation of anomeric center, coupling with 4-MU | Variable, dependent on method | Forms fluorescent glycoside conjugate |

| Final acetylation | Acetic anhydride, pyridine | Quantitative | Produces nonaacetate protected compound |

Research Results and Observations

- The reactivity of galactosyl donors varies with substitution at the 4-position, with the order of reactivity being 4-fluoro > 4-acetoxy ≈ 4-methoxy > 4-chloro, influencing glycosylation efficiency.

- The use of trichloroacetimidate donors and BF3·OEt2 promoter is a reliable method for stereoselective glycosylation in the synthesis of Lewis X analogues.

- Global deprotection using sodium in liquid ammonia is effective for methoxy-substituted analogues but incompatible with chloro and fluoro substituents, requiring alternative deprotection strategies.

- The final Lewis X trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is obtained in good overall yields (typically 60-75% over multiple steps), with high purity confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

Reduction: This can be used to alter the glycosidic linkages.

Substitution: This can involve replacing one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is a trisaccharide compound with several research applications . It is a ligand for P- and E-selectins and has been suggested to be a tumor marker and a developmentally regulated antigen. It may also act as an anti-inflammatory agent .

Chemical Data

- Analyte Name: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside

- CAS Number: 359436-57-0

- Molecular Formula: C30 H41 N O17

- Molecular Weight: 687.64

- Accurate Mass: 687.2374

- SMILES: C[C@@H]1OC@@HC@@HC@H[C@@H]1O

- InChI: InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1

- IUPAC: N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

- Storage Temperature: -20°C

- Shipping Temperature: Room Temperature

Research Applications

- Cell-cell interaction: Lewis X epitopes are highly expressed in the early stages of brain development and play important roles in cell-cell interaction .

- Spermatozoa research: A recent study has shown that carbohydrate structures containing Lewis X motifs are recognized with high affinity by porcine spermatozoa. Sperm adhesion to Lewis X is proposed to mediate sperm binding to the oviduct epithelium to form a reservoir .

- Glycoprotein modification: An amino acid sequence in lysosome-associated membrane protein 1 (LAMP-1) can be attached to other glycoproteins to evoke a Lewis X modification .

- Cancer research: Lewis X hexasaccharide has been identified as a cancer-associated carbohydrate antigen, particularly prevalent in colonic and liver adenocarcinomas .

- Anti-inflammatory agent: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside may act as an anti-inflammatory agent .

Product Information

| Product Name | Catalog # | UNIT | Price |

|---|---|---|---|

| Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside, 1 mg | sc-280916 | 1 mg | $500.00 |

Mechanism of Action

The mechanism of action of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate involves its interaction with specific proteins and enzymes. The 4-methylumbelliferyl group acts as a fluorescent tag, allowing researchers to track the compound’s interactions and reactions. The trisaccharide portion can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling pathways and enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Monosaccharide Substitutions

Several analogues of Lewis X trisaccharide have been synthesized to probe structure-activity relationships (SAR) and optimize enzymatic or immunological interactions:

Functional Comparisons

- Enzymatic Assays: The 4-methylumbelliferyl group provides superior fluorescence sensitivity compared to non-fluorogenic analogues (e.g., methyl glycosides) .

- Antibody Binding: Natural Lewis X trisaccharide binds strongly to SH1 mAb (IC₅₀: <1 μM). 4-Fluorinated analogues retain partial binding, suggesting subtle electronic effects at O-4 influence affinity .

Data Tables

Table 1: Physicochemical Properties

Table 2: Reactivity of Galactosyl Donors

Research Implications

- Therapeutic Development : Fluorinated analogues may serve as stable inhibitors for glycosidase-related diseases.

- Diagnostics: The natural compound’s fluorescence enables high-throughput screening for enzyme deficiencies.

- Immunology: Substitution studies highlight the necessity of galactose O-4 in antibody recognition, guiding vaccine design .

Biological Activity

Lewis X trisaccharide 4-methylumbelliferyl glycoside nonaacetate (Lewis X T4MUG) is a complex carbohydrate with significant biological implications, particularly in immunology and cell signaling. This article explores its biological activity, including its interactions with selectins, potential therapeutic applications, and relevant research findings.

Overview of Lewis X Trisaccharide

Lewis X (Le^x) is a tetrasaccharide that serves as a ligand for P- and E-selectins, which are crucial in mediating cell adhesion during inflammatory responses. The structure of Lewis X T4MUG is characterized by its trisaccharide backbone and the presence of the 4-methylumbelliferyl group, which enhances its fluorescent properties, making it useful in various biochemical assays.

- Molecular Formula : C₄₆H₅₇NO₂₅

- Molecular Weight : 887.93 g/mol

- CAS Number : 359436-57-0

1. Selectin Binding

Lewis X T4MUG acts as a ligand for selectins, which are cell adhesion molecules involved in the recruitment of leukocytes to sites of inflammation. The binding affinity of Lewis X for P- and E-selectins has been well-documented, indicating its role in mediating cell-cell interactions during immune responses .

2. Anti-inflammatory Effects

Research suggests that Lewis X T4MUG may exhibit anti-inflammatory properties. By inhibiting selectin-mediated adhesion, it can potentially reduce the infiltration of inflammatory cells into tissues, thereby alleviating conditions such as chronic inflammation and autoimmune diseases .

3. Tumor Marker Potential

Lewis X is also implicated as a tumor marker due to its overexpression in certain cancers. Its presence on cancer cells may facilitate metastasis through enhanced adhesion to endothelial cells via selectins . This characteristic makes it a target for cancer diagnostics and therapeutics.

Case Studies

- Selectin Interaction Studies

- Cancer Metastasis

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₅₇NO₂₅ |

| Molecular Weight | 887.93 g/mol |

| CAS Number | 359436-57-0 |

| Selectin Binding Affinity | High |

| Purity | Min. 95% |

Q & A

Q. What are the key steps in designing a synthesis route for Lewis X trisaccharide derivatives?

The synthesis typically follows three strategies: (1) galactosylation followed by fucosylation of a glucosamine acceptor; (2) fucosylation prior to galactosylation; or (3) fucosylation of a lactosamine derivative. Critical considerations include protecting group strategies (e.g., benzylidene or chloroacetate groups) and glycosyl donor reactivity (e.g., trichloroacetimidate donors). For example, galactosyl donors with 4-F substitutions show higher reactivity than 4-Cl or 4-OMe analogues in BF3·OEt2-promoted glycosylation . Enzymatic methods (e.g., sialyltransferases) can also be integrated for specific modifications .

Q. How can researchers validate the structural integrity of synthesized Lewis X trisaccharide analogues?

Structural confirmation relies on a combination of NMR (1H, 13C) for stereochemical analysis, mass spectrometry (e.g., ESI-MS) for molecular weight verification, and competitive ELISA to assess antigenic properties. For instance, 1H NMR can identify key anomeric protons (δ 4.8–5.5 ppm), while competitive ELISA using monoclonal antibodies (e.g., SH1 mAb) evaluates binding affinity .

Advanced Research Questions

Q. What strategies improve glycosylation efficiency at the O-4 position of N-acetylglucosamine acceptors?

Substituents on galactosyl donors significantly influence yields. Reactivity follows the order: 4-F > 4-OAc ≈ 4-OMe > 4-Cl. For example, 4-F galactosyl trichloroacetimidate donors achieve ~90% glycosylation yields under BF3·OEt2 catalysis, compared to ~70% for 4-Cl analogues. Optimizing donor-acceptor ratios (e.g., 1.2:1) and reaction time (12–24 hr) further enhances efficiency .

Q. How do 4"-position modifications on galactose affect Lewis X trisaccharide antigenicity?

Replacing galactose with glucose abolishes binding to anti-Lex antibodies (e.g., SH1 mAb), as shown by competitive ELISA. Modifications at O-4 (e.g., 4"-deoxyfluoro) disrupt hydrogen bonding and hydrophobic interactions critical for antigen-antibody recognition. Conformational studies via stochastic searches and NMR reveal that stacked conformations are preserved, but key hydroxyl groups (e.g., O-3, O-4) are essential for cross-reactivity .

Q. What methodologies resolve discrepancies in glycosylation yields between synthetic approaches?

Comparative analysis of orthogonal protecting groups (e.g., benzoyl vs. acetyl) and glycosylation sequence (galactosylation-first vs. fucosylation-first) is critical. For example, galactosylation-first strategies often yield 70–90% disaccharides, whereas fucosylation-first routes may face steric hindrance. Kinetic studies using TLC or HPLC can identify rate-limiting steps, while computational docking (e.g., PLANTS software) predicts steric/electronic effects .

Data Contradictions and Validation

Q. How can researchers address conflicting data on the role of fucosylation in antigenicity?

While some studies suggest fucosylation is dispensable for minimal binding, competitive ELISA data indicate that α1-3-linked fucose enhances affinity by 10-fold. Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or antibody epitope specificity. Validating results with multiple antibodies (e.g., SH1, KM93) and surface plasmon resonance (SPR) for kinetic analysis is recommended .

Methodological Tables

Key Takeaways

- Synthesis Optimization : Prioritize 4-F galactosyl donors and galactosylation-first strategies for higher yields.

- Structural Validation : Combine NMR, MS, and ELISA for comprehensive characterization.

- Functional Analysis : Use competitive ELISA and computational docking to dissect antigen-antibody interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.